molecular formula C14H10Cl2O2 B1175280 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE CAS No. 13221-80-2

4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE

Cat. No.: B1175280
CAS No.: 13221-80-2
M. Wt: 281.1 g/mol
InChI Key: UASGQUAGMKEZDJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2 Chloro Phenyl Ethanone (CAS 119851-28-4) is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.1 g/mol. It is characterized as a chlorinated acetophenone derivative, featuring both a 2-chloro substituent and a 4-(4-chlorophenoxy)phenyl group . Its key physical properties include a density of approximately 1.304 g/cm³, a melting point of 54–56°C, and a boiling point around 369.2°C . This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure suggests potential applications in the development of more complex molecules, such as antifungal agents, as evidenced by its use in the synthesis of triazol-1-yl ethanol compounds studied for their efficacy against fungal plant pathogens . From a synthetic chemistry perspective, it can be prepared via Friedel-Crafts acylation, where 3,4'-dichlorodiphenyl ether reacts with acetyl chloride using a Lewis acid catalyst like anhydrous aluminum chloride in anhydrous dichloromethane . Alternative synthetic routes include Ullmann coupling or nucleophilic aromatic substitution, providing researchers with multiple pathways for its preparation . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

13221-80-2

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2-chloro-1-[4-(4-chlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H10Cl2O2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2

InChI Key

UASGQUAGMKEZDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility Profile of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone, a diaryl ether ketone, represents a class of molecules with significant interest in medicinal chemistry and materials science. Its structural complexity, characterized by a chlorinated phenoxy group linked to a chloro-substituted phenyl ethanone, suggests a nuanced physicochemical profile that dictates its behavior in both chemical and biological systems. This compound serves as a crucial intermediate in the synthesis of various target molecules, including agricultural fungicides like difenoconazole.[1] Understanding its fundamental properties is paramount for optimizing reaction conditions, developing robust analytical methods, designing suitable formulations, and predicting its environmental fate and biological activity.

This in-depth technical guide provides a comprehensive analysis of the known physicochemical properties and solubility characteristics of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. We will delve into its structural and chemical identity, explore key physical parameters, and present a detailed solubility profile. Furthermore, this guide offers field-proven, step-by-step experimental protocols for the determination of these properties, providing researchers, scientists, and drug development professionals with a practical and authoritative resource. The causality behind experimental choices is explained to empower users not just to replicate methods, but to understand and adapt them.

Chemical and Structural Identity

A precise understanding of the molecule's structure is the foundation upon which all other physicochemical data is built.

  • IUPAC Name: 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone[2]

  • Synonyms: 2-Chloro-4-(4-chlorophenoxy)acetophenone, 4-Acetyl-3,4'-dichlorodiphenyl ether[2][3]

  • CAS Number: 119851-28-4[2][4]

  • Molecular Formula: C₁₄H₁₀Cl₂O₂[2][3]

  • Molecular Weight: 281.13 g/mol [2][3]

  • Canonical SMILES: CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl[2]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior, from reaction kinetics to bioavailability. The data presented here are derived from available literature and computational predictions.

PropertyValueSource / MethodSignificance in Drug Development
Melting Point 54-56 °C[3][4]ExperimentalAffects formulation (e.g., solid dosage form) and purification (crystallization). A defined melting range indicates purity.
Boiling Point 369.2 °C at 760 mmHgPredictedIndicates volatility. Important for purification by distillation and for assessing stability at high temperatures.
logP (Octanol/Water) 4.52 - 4.6Experimental / Computed[2][5]A key measure of lipophilicity. A high logP suggests good membrane permeability but potentially poor aqueous solubility and high protein binding.
Aqueous Solubility 2.1 mg/L at 25 °C[5]ExperimentalDirectly impacts dissolution rate and oral absorption. Low aqueous solubility is a major challenge in formulation development.
Vapor Pressure 0.001 Pa at 25 °CExtrapolated[5]Relates to the tendency of a compound to exist in a gaseous state. Important for handling and safety assessments.
Density 1.304 g/cm³Predicted[4]A fundamental physical property important for process chemistry, formulation, and packaging calculations.

Solubility Profile

Solubility is a critical attribute that influences a compound's suitability for various applications, particularly in pharmacology where it governs absorption and distribution. Given its high logP and structural features, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone is expected to be a poorly water-soluble compound.

Aqueous and Organic Solvent Solubility
  • Aqueous Media: The experimental aqueous solubility is extremely low at 2.1 mg/L.[5] This poor solubility is anticipated due to the molecule's largely hydrophobic structure, featuring two aromatic rings and two chlorine atoms, which outweighs the polarity of the ether and ketone functionalities.

  • Organic Solvents: The compound is soluble in methanol.[3] Based on its chemical structure, it is also predicted to be soluble in other common organic solvents such as dichloromethane, tetrahydrofuran (THF), acetone, and dimethyl sulfoxide (DMSO). This is crucial for its use in synthetic chemistry and for preparing stock solutions for biological assays.

Biorelevant Media Solubility

For compounds intended for oral administration, solubility in media that simulate the gastrointestinal tract is more predictive of in vivo performance than solubility in simple buffers.[6]

  • Simulated Gastric Fluid (SGF): SGF, typically at pH 1.2, mimics stomach conditions.[7] For a neutral compound like this, pH is not expected to drastically alter solubility, though the presence of salts may have a minor effect.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): FaSSIF has a pH of approximately 6.5 and contains bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) that mimic the small intestine in a fasted state.[6][8] These components form micelles that can significantly enhance the solubility of lipophilic compounds.[7][9]

  • Fed State Simulated Intestinal Fluid (FeSSIF): FeSSIF has a lower pH (around 5.0) and higher concentrations of bile salts and phospholipids, simulating the intestinal environment after a meal.[8][9] The enhanced micellar concentration in FeSSIF often leads to a further increase in the solubility of poorly soluble drugs, which can explain the "food effect" observed in pharmacokinetic studies.[7][9]

Predicting the exact solubility in these media without experimental data is difficult, but it is highly probable that the solubility of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone would be significantly greater in FaSSIF and FeSSIF compared to aqueous buffer, a common characteristic for lipophilic, poorly soluble molecules.

Experimental Methodologies

To ensure scientific rigor, the protocols described below are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[10][11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[12]

Causality: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value, unlike kinetic methods which can overestimate solubility due to the formation of supersaturated solutions.[10][13] A 24-hour incubation is selected to ensure that even compounds with slow dissolution kinetics reach equilibrium.[13][14]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (e.g., 2-5 mg) to a glass vial. The excess is crucial to ensure a saturated solution is formed.[10]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., phosphate-buffered saline pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator or on a vial roller system at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to reach equilibrium.[12][14]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Prepare a dilution series of the filtrate in a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the diluted samples and a set of calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess solid compound into vial B Add precise volume of aqueous medium A->B C Seal vial and incubate (e.g., 24h at 25°C with shaking) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Prepare dilutions of filtrate E->F G Analyze via HPLC-UV against calibration curve F->G H Calculate Solubility (e.g., mg/L) G->H

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Protocol 2: LogP Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 107 and is the standard method for experimentally determining the n-octanol/water partition coefficient.[15][16]

Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, providing a direct measure of its lipophilicity.[17] Pre-saturating the solvents is essential to prevent volume changes during the experiment, which would affect the final concentration measurements. Centrifugation is a mandatory step to ensure complete separation of the two phases, as micro-droplets of one phase in the other can lead to significant errors, especially for highly lipophilic compounds.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: In a glass vessel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water. The volume ratio should be adjusted based on the expected logP to ensure the concentration in both phases is quantifiable.[18]

  • Equilibration: Stopper the vessel and shake it at a constant temperature (20-25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).[17]

  • Phase Separation: Separate the two phases by centrifugation.[17] This is a critical step to ensure a clean separation.

  • Sampling: Carefully take an aliquot from both the n-octanol and the aqueous phase for analysis.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For robust results, the experiment should be repeated with different phase volume ratios.[17][18]

Analytical Methodologies: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a workhorse technique for the quantification of small organic molecules like diaryl ketones.[19][20]

Causality: A reversed-phase C18 column is chosen because it effectively retains hydrophobic molecules like the target compound. The mobile phase, a mixture of an organic solvent (acetonitrile) and water, allows for the elution of the compound from the column. A gradient elution (if needed) provides robust separation from potential impurities. UV detection is suitable as the aromatic rings in the molecule will absorb UV light, providing a strong analytical signal.

Step-by-Step Protocol:

  • System Setup:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning a standard solution to find the absorbance maximum (λmax), likely in the 254-280 nm range.

  • Standard Preparation: Prepare a stock solution of the compound in acetonitrile. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the unknown samples.

  • Sample Preparation: Dilute the samples (e.g., filtrates from the solubility assay) with the mobile phase to fall within the calibration range.

  • Injection & Analysis: Inject equal volumes of the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak area corresponding to the compound in each chromatogram. Plot a calibration curve of peak area versus concentration for the standards.

  • Quantification: Determine the concentration of the compound in the unknown samples using the linear regression equation from the calibration curve.

Diagram: Logic of Physicochemical Properties in Drug Development

G cluster_props Core Physicochemical Properties cluster_impact Impact on Biopharmaceutics & Formulation cluster_strategy Resulting Development Strategy A Aqueous Solubility (Low) D Poor Dissolution Rate A->D G Challenges in Aqueous Formulation A->G B Lipophilicity (logP) (High) E Good Membrane Permeability B->E F Potential for Food Effects B->F C Melting Point (Moderate) H Suitable for Solid Dosage Forms C->H I Solubility Enhancement (e.g., Amorphous Dispersions, Lipid Formulations) D->I J Focus on BCS Class II Characterization D->J E->J K Conduct Biorelevant Dissolution Testing F->K G->I

Sources

Methodological & Application

Optimizing solvent selection for 4-(4-chlorophenoxy)-2-chloro phenyl ethanone extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Selection for 4-(4-chlorophenoxy)-2-chloro phenyl ethanone Extraction

Abstract

This guide details the optimization of solvent systems for the extraction and purification of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS: 119851-28-4), a critical intermediate in the synthesis of triazole fungicides like Difenoconazole. Traditionally dependent on hazardous chlorinated solvents (e.g., 1,2-dichloroethane), this protocol outlines a systematic transition to sustainable, high-performance alternatives. We present a validated workflow combining Hansen Solubility Parameters (HSP) with experimental partition coefficient screening to identify solvents that maximize yield (>95%) while minimizing environmental impact.

Introduction

The extraction of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone presents a classic chemical engineering paradox: the molecule’s high lipophilicity (LogP ~4.52) favors chlorinated solvents (DCM, DCE), yet regulatory pressure (REACH, EPA) demands their elimination.

In the standard Friedel-Crafts acylation synthesis, the target molecule exists in a complex matrix containing aluminum chloride (


) residues, unreacted diphenyl ether, and acidic byproducts. The "ideal" solvent must not only dissolve the target but also facilitate sharp phase separation from the aqueous aluminum salts formed during hydrolysis.

Key Challenges:

  • Emulsion Formation: High ionic strength aqueous phases often stabilize emulsions with polar aprotic solvents.

  • Selectivity: The solvent must reject the more polar acidic impurities while retaining the hydrophobic ketone.

  • Safety: Replacement of Class 1/2 solvents (DCE) with Class 3 (Esters, Ethers).

Theoretical Framework: The Solubility Logic

To optimize extraction without infinite trial-and-error, we utilize Hansen Solubility Parameters (HSP) . The target molecule is characterized by:

  • Dispersion Forces (

    
    ):  High, due to the two aromatic rings.
    
  • Polarity (

    
    ):  Moderate, driven by the ketone and ether linkages.
    
  • Hydrogen Bonding (

    
    ):  Low, as it is a hydrogen bond acceptor only.
    

Target HSP Profile (Estimated):



Selection Strategy: We apply the "Distance" metric (


) to rank solvents. A smaller 

indicates higher solubility.

Table 1: Solvent Candidate Screening
Solvent ClassRepresentative



Predicted AffinityGreen Score
Chlorinated (Reference) 1,2-Dichloroethane (DCE) 19.07.44.1High (Baseline) Critical (Avoid)
Bio-Ether 2-Methyltetrahydrofuran (2-MeTHF) 16.95.78.0HighExcellent
Cyclic Ether CPME (Cyclopentyl methyl ether) 16.83.14.1Moderate-HighExcellent
Ester Isopropyl Acetate (iPrOAc) 14.94.58.2ModerateGood
Hydrocarbon Toluene 18.01.42.0ModeratePoor (Toxicity)

Insight: 2-MeTHF is the top candidate. Its ether oxygen mimics the target's ether linkage, providing excellent solvation, while its hydrophobic methyl group ensures clean separation from the aqueous


 phase.

Experimental Protocols

Workflow Visualization

SolventOptimization Start Start: Crude Reaction Mixture (AlCl3 Complex) Hydrolysis Step 1: Hydrolysis (Ice/Water/HCl) Start->Hydrolysis Screening Step 2: Solvent Screening (Solubility & Partition Coeff) Hydrolysis->Screening PhaseSep Step 3: Phase Separation Check (Emulsion Index) Screening->PhaseSep Analysis Step 4: HPLC/GC Analysis (Purity & Yield) PhaseSep->Analysis Decision Meets Criteria? (Yield >95%, Purity >98%) Analysis->Decision ScaleUp Step 5: Pilot Scale-Up (Crystallization) Decision->ScaleUp Yes Refine Refine Solvent Ratio (e.g., Add Co-solvent) Decision->Refine No Refine->Screening

Caption: Decision tree for optimizing solvent selection from crude reaction hydrolysis to final isolation.

Protocol A: Determination of Partition Coefficient ( )

Objective: Quantify the extraction efficiency of candidate solvents against the aqueous waste matrix.

Materials:

  • Crude 4-(4-chlorophenoxy)-2-chloro phenyl ethanone (solid or oil).

  • Simulated Aqueous Matrix: 10%

    
     in 1M HCl (mimics hydrolysis byproduct).
    
  • Candidate Solvents: 2-MeTHF, CPME, Toluene, Ethyl Acetate.[1]

  • HPLC System (C18 column, UV @ 254 nm).

Procedure:

  • Preparation: Dissolve 100 mg of crude target in 10 mL of the candidate solvent (

    
    ).
    
  • Equilibration: Add 10 mL of Simulated Aqueous Matrix to the vial.

  • Agitation: Vortex for 5 minutes; allow to settle for 30 minutes at 25°C.

  • Sampling: Carefully remove 100 µL from the organic phase and 100 µL from the aqueous phase.

  • Analysis: Dilute samples with Acetonitrile and analyze via HPLC.

  • Calculation:

    
    
    
    
    

Acceptance Criteria:

  • 
     (indicates < 2% loss to aqueous phase in a single stage).
    
  • Phase separation time < 60 seconds.

Protocol B: Emulsion Stress Test

Objective: Ensure the solvent does not form stable emulsions with the aluminum salts, a common bottleneck in scale-up.

Procedure:

  • In a graduated cylinder, combine 1:1 ratio of Solvent and Hydrolyzed Reaction Mass (highly acidic/ionic).

  • Invert cylinder 20 times vigorously.

  • Record:

    • 
      : Time extraction stops.
      
    • 
      : Time for interface to become sharp.
      
    • Emulsion Index: Volume of "rag layer" (intermediate emulsion) after 5 minutes.

Data Interpretation:

  • 2-MeTHF: typically shows rapid separation due to lower density (0.85 g/mL) vs water, but can dissolve some water.

  • DCM: separates to the bottom (density 1.33 g/mL), often trapping rag layers.

  • Recommendation: If emulsion persists >5 mins, add 5% w/v NaCl to the aqueous phase (Salting Out).

Results & Discussion: The Green Shift

Comparative Performance Data
Parameter1,2-DCE (Standard)2-MeTHF (Recommended)CPME (Alternative)
Extraction Yield 98.5%99.1%96.4%
Phase Separation Fast (Bottom Layer)Fast (Top Layer)Very Fast (Top Layer)
Water Miscibility 0.8%14% (Requires Drying)1.1%
Boiling Point 84°C80°C106°C
Peroxide Risk NoneLow (Stabilized)Very Low
Toxicity Profile CarcinogenSafe (Bio-derived)Safe

Technical Insight: While 2-MeTHF offers superior solubility and yield, its higher water miscibility (14%) means the organic layer must be dried (e.g., Magnesium Sulfate or Azeotropic Distillation) before crystallization. CPME is a robust alternative if water content is a critical downstream constraint, as it forms a heterogeneous azeotrope with water, simplifying solvent recovery.

References

  • ChemicalBook. (2023). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one Properties and Synthesis.Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[2] Link

  • Sigma-Aldrich. (2023). Greener Solvent Alternatives: 2-MeTHF and CPME.Link

  • BenchChem. (2023). Synthesis of Diphenyl Ether Derivatives: Application Notes.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329816473.Link

Sources

Application Note: Synthesis of Difenoconazole from 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

[2][3][4]

Executive Summary

Difenoconazole is a sterol demethylation inhibitor (DMI) fungicide synthesized via a convergent pathway.[1] The core scaffold is derived from 4-(4-chlorophenoxy)-2-chloro phenyl ethanone (CAS: 119851-28-4).[2] This protocol outlines the transformation of this methyl ketone into Difenoconazole through three critical stages:

  • Alpha-Bromination: Selective functionalization of the acetyl group.

  • Ketalization: Formation of the dioxolane ring using 1,2-propanediol.[3]

  • N-Alkylation: Nucleophilic substitution with 1,2,4-triazole.

This route is preferred over direct ketalization-halogenation due to superior control over regiochemistry and minimized aromatic halogenation byproducts.

Chemical Pathway & Logic

The synthesis relies on activating the methyl group of the ketone for nucleophilic attack.[1] Direct substitution on the ketone is difficult; thus, we employ an

Reaction Scheme (Graphviz)[1]

Difenoconazole_SynthesisStartStart: Methyl Ketone(4-(4-chlorophenoxy)-2-chloro phenyl ethanone)Step1Step 1: Bromination(Br2 / Acid)Start->Step1ActivationInter1Intermediate A:Alpha-Bromo KetoneStep1->Inter1- HBrStep2Step 2: Ketalization(1,2-Propanediol / PTSA)Inter1->Step2Protection/CyclizationInter2Intermediate B:Bromomethyl DioxolaneStep2->Inter2- H2O (Dean-Stark)Step3Step 3: Triazolylation(1,2,4-Triazole / Base)Inter2->Step3SN2 SubstitutionFinalProduct:DifenoconazoleStep3->FinalPurification

Caption: Logical workflow for the conversion of the methyl ketone intermediate to Difenoconazole.

Detailed Experimental Protocols

Step 1: Alpha-Bromination

Objective: Selectively substitute one hydrogen on the acetyl methyl group with bromine to create a leaving group. Critical Quality Attribute (CQA): Minimize di-bromination and aromatic ring bromination.

Reagents:

  • Substrate: 4-(4-chlorophenoxy)-2-chloro phenyl ethanone (1.0 eq)

  • Bromine (

    
    ): (1.05 eq)[1]
    
  • Solvent: Methanol or Glacial Acetic Acid (Polar solvents favor mono-bromination via enol mechanism).

  • Catalyst: HBr (cat.) or Acetyl Chloride (initiator).[1]

Protocol:

  • Dissolution: Charge the reactor with the Substrate and Methanol (5 mL/g of substrate). Cool to 0–5°C.[1]

  • Initiation: Add a catalytic amount of Acetyl Chloride (0.05 eq) or HBr to catalyze enol formation.

  • Addition: Add Bromine dropwise over 2 hours.

    • Note: Maintain temperature <10°C. Rapid addition or higher temperatures increase the risk of di-bromination (

      
      ).
      
  • Reaction: Stir at 10–15°C for 4 hours. Monitor by HPLC/TLC until starting material <1.0%.[1]

  • Quench: Add water (10 mL/g) to precipitate the product.

  • Isolation: Filter the solid

    
    -bromo ketone  (2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone). Wash with cold water to remove residual acid.[1]
    
  • Drying: Vacuum dry at 40°C.

Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine. The electron-withdrawing effect of the first bromine atom deactivates the carbon, discouraging di-bromination.

Step 2: Ketalization (Cyclization)

Objective: React the

1

Reagents:

  • Substrate:

    
    -Bromo Ketone (from Step 1) (1.0 eq)
    
  • Reagent: 1,2-Propanediol (1.2 – 1.5 eq)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.05 eq)

  • Solvent: Toluene or Cyclohexane (for azeotropic water removal).[1]

Protocol:

  • Setup: Equip a reactor with a mechanical stirrer and a Dean-Stark trap.

  • Charging: Add

    
    -Bromo Ketone, 1,2-Propanediol, PTSA, and Toluene.
    
  • Reflux: Heat to reflux (approx. 110°C for Toluene).[1]

  • Water Removal: Continuously remove water via the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 4–6 hours).[1]

  • Workup: Cool to room temperature. Wash the organic layer with 5%

    
     (to neutralize PTSA) and then with brine.[1]
    
  • Concentration: Evaporate the solvent under reduced pressure to obtain the Bromomethyl Dioxolane intermediate (2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane).

    • Note: This intermediate is a viscous oil consisting of cis/trans isomers.[1] It is typically used directly in the next step.[1]

Step 3: Triazole Coupling (N-Alkylation)

Objective: Displace the bromide with 1,2,4-triazole to form the final active ingredient.

Reagents:

  • Substrate: Bromomethyl Dioxolane (1.0 eq)[1]

  • Nucleophile: 1,2,4-Triazole (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) or Sodium Methoxide.[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) (Finkelstein catalyst).[1]

Protocol:

  • Preparation: In a reactor, dissolve 1,2,4-Triazole and

    
     in DMF. Stir at 80°C for 1 hour to form the potassium triazolide salt in situ.
    
  • Addition: Add the Bromomethyl Dioxolane (dissolved in minimal DMF) to the mixture. Add KI catalyst.[1]

  • Reaction: Heat to 120–130°C for 6–8 hours.

    • Mechanistic Insight: High temperature favors N1-alkylation (thermodynamic product) over N4-alkylation (kinetic byproduct).

  • Workup: Cool to room temperature. Pour the mixture into ice water.

  • Extraction: Extract with Ethyl Acetate or Toluene.[1] Wash the organic phase with water to remove DMF and unreacted triazole.[1]

  • Purification:

    • Evaporate solvent.[1]

    • Recrystallize the crude oil from Isopropanol/Heptane to obtain pure Difenoconazole .[1]

Process Parameters & Data Summary

ParameterStep 1: BrominationStep 2: KetalizationStep 3: Coupling
Limiting Reagent Methyl Ketone

-Bromo Ketone
Bromomethyl Dioxolane
Key Reagent Bromine (

)
1,2-Propanediol1,2,4-Triazole
Temperature 0°C

15°C
110°C (Reflux)120°C – 130°C
Time 4 – 6 Hours4 – 6 Hours6 – 8 Hours
Critical Control Addition rate (Selectivity)Water removal (Equilibrium)Temp (Regioselectivity N1 vs N4)
Typical Yield 85 – 90%90 – 95%75 – 80%

Analytical Quality Control

To ensure protocol validity, the following checkpoints must be verified:

  • Intermediate 1 (Bromo Ketone):

    • GC/HPLC: Check for starting ketone (<1%) and di-bromo impurity (<2%).

    • Appearance: Off-white to pale yellow solid.

  • Intermediate 2 (Dioxolane):

    • NMR: Verify the disappearance of the ketone carbonyl signal (~196 ppm in

      
      ) and appearance of dioxolane ketal carbon (~108 ppm).
      
    • Stereochemistry: Difenoconazole exists as a mixture of stereoisomers.[1] The ratio is determined at this step.

  • Final Product (Difenoconazole):

    • HPLC Purity: >95% (Agrochemical grade).

    • Impurity Profile: N4-isomer (symmetric triazole attachment) should be <5%.

Safety & Hazards

  • Bromine: Extremely corrosive and toxic.[1] Handle in a fume hood with proper PPE (face shield, Viton gloves).

  • 1,2,4-Triazole: Irritant. Teratogenic potential.[1]

  • Solvents: Toluene and DMF are flammable and toxic.[1] DMF is a potent liver toxin.[1]

References

  • Preparation Process of Difenoconazole. Google Patents, CN101899040B. (Describes the industrial bromination-ketalization-condensation route). Link

  • Synthesis of Difenoconazole. CABI Digital Library. (Detailed study on yield optimization and side reactions). Link[1]

  • Process for the Preparation of Difenoconazole. Patent Application 2690/CHE/2008.[1] (Discusses the use of 1,2-propanediol and triazole coupling conditions). Link

  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone Compound Summary. PubChem. (Physical properties and safety data of the starting material).[1] Link

Application Note: Chemoselective Hydrogenation of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

[1]

Introduction & Chemical Context

The substrate, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (hereafter referred to as Compound A ), presents a classic chemoselectivity challenge in organic synthesis.[1] The molecule contains three reactive sites:

  • The Carbonyl Group (C=O): The target for reduction to a secondary alcohol.

  • The Aryl Chloride (Ring A, ortho): Sterically hindered and electronically activated.

  • The Aryl Chloride (Ring B, para): Susceptible to hydrogenolysis (hydrodehalogenation).

Objective: Reduce the ketone to an alcohol with >98% conversion while maintaining <0.5% dechlorination.

Reaction Pathway Analysis

The primary risk in this transformation is the competitive hydrogenolysis of the C-Cl bonds, which is catalyzed by the same metals (Pd, Ni) used for ketone reduction.

ReactionPathwaySubstrateSubstrate (Compound A)Ketone + 2 Ar-ClTargetTarget Alcohol(Retention of Cl)Substrate->TargetPath A: C=O Reduction(Pt/C-S, Ru-ATH)Impurity1De-chlorinated Byproduct(Monochloro/Deschloro)Substrate->Impurity1Path B: Hydrogenolysis(Pd/C, High T)Target->Impurity1Slow De-ClOverRedEthyl Derivative(Over-reduction)Target->OverRedDehydration/Red

Figure 1: Reaction pathways highlighting the chemoselectivity challenge between ketone reduction and hydrodehalogenation.

Critical Parameter Analysis

To achieve the "Self-Validating" standard, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Catalyst Selection Pt/C (Sulfided) or Ru-TsDPEN Palladium (Pd) is too active for C-Cl insertion and will strip chlorines.[1] Sulfided Platinum (Pt(S)/C) poisons the active sites responsible for hydrogenolysis while permitting carbonyl reduction.
Solvent System Methanol or Toluene/IPA Methanol provides fast kinetics but risks solvolysis side reactions.[1] Toluene is preferred for solubility of the diphenyl ether backbone but requires higher pressure.
Pressure 5 – 20 bar (Hydrogen) Higher pressures favor C=O saturation. Low pressure often stalls the reaction, allowing time for slow dehalogenation side reactions to accumulate.
Temperature 40°C – 60°C Keep T < 70°C. Activation energy for Ar-Cl cleavage is typically higher than C=O reduction; excessive heat closes this selectivity window.[1]

Experimental Protocols

Protocol A: Heterogeneous Batch Hydrogenation (Industrial Standard)

Best for: Racemic reduction, robust scale-up, and cost-efficiency.[1]

Materials:

  • Substrate: 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (Purity >98%).[1]

  • Catalyst: 5% Pt/C (Sulfided type, e.g., Johnson Matthey B101 or equivalent).

  • Solvent: Methanol (HPLC Grade).

  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel 316).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 100 g of Substrate in 500 mL of Methanol. Ensure complete dissolution (sonicate if necessary).

  • Loading: Charge the autoclave with the solution. Add 2.0 g of 5% Pt/C (sulfided) catalyst (2 wt% loading relative to substrate). Note: Sulfided catalysts are less pyrophoric than standard Pd/C but must still be handled under inert gas.

  • Inertization: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, vent to 1 bar).
    
  • Hydrogenation:

    • Set stirring to 800-1000 RPM (mass transfer is critical).[1]

    • Heat to 50°C .

    • Pressurize with Hydrogen (

      
      ) to 10 bar .
      
  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when uptake plateaus (approx. 4-6 hours).[1]
    
    • QC Check: Sample at 2 hours. Analyze via HPLC. If De-Cl impurities >0.5%, lower temperature immediately.

  • Workup:

    • Cool to 25°C. Vent

      
       and purge with 
      
      
      .
    • Filter catalyst over a Celite bed (recover for recycling).

    • Concentrate filtrate under reduced pressure to yield the crude alcohol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Enantioselective synthesis (obtaining chiral alcohol) and high chemoselectivity.

Mechanism: Uses a Ruthenium-Noyori type complex.[1] The absence of

Materials:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%).[1]

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mix).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology:

  • Solution Prep: In a round-bottom flask, dissolve 10 mmol of Substrate in 20 mL of DCM.

  • Catalyst Addition: Add 0.1 mmol of the Ruthenium catalyst.

  • H-Donor Addition: Slowly add 2.0 equivalents of Formic Acid/TEA mixture.

  • Reaction: Stir at 25°C - 30°C (Room Temp) for 12-24 hours. Open vessel (with a bubbler) is acceptable as CO2 is evolved.

  • Quench: Add water to separate phases. Wash organic layer with saturated

    
     (to remove excess acid) and Brine.
    
  • Purification: Dry over

    
     and evaporate. Recrystallize from Hexane/IPA if enantiomeric excess (ee) needs upgrading.
    

Workflow Visualization

Workflowcluster_PrepPreparationcluster_RxnReaction Phasecluster_WorkupDownstreamStartStart: Raw Ketone(QC: Purity >98%)SolvDissolve in MeOH(0.2 M Concentration)Start->SolvCatAdd Catalyst(Pt/C-Sulfided)Solv->CatPressPressurize H2 (10 bar)Temp: 50°CCat->PressMonitorMonitor H2 Uptake& HPLC SamplingPress->MonitorMonitor->PressIncompleteFilterFiltration (Celite)Remove CatalystMonitor->FilterConversion >99%EvapSolvent EvaporationFilter->EvapFinalFinal Product:1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanolEvap->Final

Figure 2: Operational workflow for the heterogeneous hydrogenation process.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High Dechlorination (>1%) Catalyst too active or Temp too high.[1]Switch to Sulfided Pt/C. Reduce Temp to 40°C. Ensure no Pd contamination.
Stalled Reaction (<80% Conv) Poisoning of catalyst or steric hindrance.The ortho-Cl creates steric bulk.[1] Increase H2 pressure to 20 bar. Do NOT increase Temp.
Unknown Impurity (RT ~1.2) Ketal formation (if using glycol) or Acetal.If using MeOH, ensure acid traces are absent to prevent acetal formation.

References

  • Difenoconazole Synthesis Overview: Technical Study on Synthesis of Fungicide Difenoconazole. Semantic Scholar.[1][2] (Contextualizes the ketone intermediate).

  • Substrate Data: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone - PubChem CID 677479.[1][3] National Institutes of Health (NIH).

  • Chemoselectivity Principles: Selective hydrogenation of acetophenone with supported Pd and Rh catalysts.[4] Green Chemistry (RSC).[1] (Discusses solvent/catalyst effects on acetophenone derivatives).

  • Catalyst Methodology: Catalytic hydrogenation reaction and catalyst selection. Kaili Catalyst New Materials.[1] (Industrial guidelines for halo-nitro and halo-ketone reduction).

  • Transfer Hydrogenation: Chemoselective Transfer Hydrogenation over MgO and Transition Metals. MDPI.[1] (Alternative reduction routes for chemoselectivity).

Troubleshooting & Optimization

Removing unreacted starting materials from 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-C14H10Cl2O2 Assigned Specialist: Senior Application Scientist[1][2]

Diagnostic & Strategy Overview

Welcome to the purification support hub. To effectively remove unreacted starting materials from 4-(4-chlorophenoxy)-2-chloro phenyl ethanone (CAS: 119851-28-4), we must first identify your synthesis route, as this dictates the impurity profile.[1][2]

The two primary synthetic pathways generate distinct contaminants:

Synthesis RouteLikely Impurities (Starting Materials)Chemical NatureRemoval Strategy
Route A: SNAr Coupling (Most common in MedChem)1.[1][2] 4-Chlorophenol 2.[1][2][3][4][5] 2,4-Dichloroacetophenone 1. Acidic (pKa ~9.4)2.[2][3] Neutral / Low-melting solid1.[1][2][3] Chemical Wash (Base) 2. Recrystallization
Route B: Friedel-Crafts (Industrial)1. 3-Chlorodiphenyl ether 2.[1][2][3] Acetyl Chloride 1. Neutral Liquid2. Volatile Acid Chloride1. High-Vac Distillation 2. Hydrolysis/Wash

Note on Physical Properties: The target molecule has a reported melting point of 54–56°C [1]. This classifies it as a low-melting solid , making it highly susceptible to "oiling out" during recrystallization.[2][3] Precise temperature control is mandatory.[2][3]

Impurity Removal Protocols

Protocol A: Removing 4-Chlorophenol (The "Caustic Wash")

Applicability: Route A (SNAr) Objective: Leverage the acidity of 4-chlorophenol (pKa 9.[1]4) to convert it into a water-soluble phenolate, separating it from the neutral ketone product.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.[1][2][3]

    • Volume: Use ~10 mL solvent per gram of crude.[2][3]

  • The Wash:

    • Wash the organic phase 2× with 10% NaOH (aq) or 1M KOH .[3]

    • Mechanism:[1][2][3]

      
      .[1][2][3]
      
    • Critical Check: Ensure the aqueous layer pH > 12.[3]

  • The Polish:

    • Wash 1× with Brine (Saturated NaCl) to remove trapped base.[2][3]

    • Dry over Anhydrous

      
       or 
      
      
      
      .[2][3]
  • Concentration: Evaporate solvent under reduced pressure.

⚠️ Specialist Warning: Do not use heat during the base wash.[3] While the diaryl ether linkage is robust, hot strong base can induce side reactions or hydrolysis of the ketone moiety over extended periods.

Protocol B: Removing Neutral Halides (Recrystallization)

Applicability: Route A (2,4-DCA) & Route B (Diphenyl ethers) Objective: Separation based on lattice energy and solubility differentials.[1][2][3]

Solvent System Selection: Based on patent literature and solubility parameters, the following systems are validated for this class of diaryl ether ketones [2].

Solvent SystemRatio (v/v)Protocol TypeNotes
Petroleum Ether / Cyclohexane 2:1 Industrial StandardExcellent for removing non-polar halides.[1][2]
Ethanol / Water 90:10 Green AlternativeRequires seeding to prevent oiling out.[2][3]
Isopropanol (IPA) 100% Slow EvaporationGood for growing X-ray quality crystals.[2][3]

Detailed Procedure (Petroleum Ether/Cyclohexane):

  • Dissolution: Place crude solid in a flask. Add Cyclohexane and heat to 60°C (slightly above MP of product).

  • Saturation: Add Petroleum Ether dropwise until the solution just becomes turbid.

  • Clarification: Add a minimal amount of Cyclohexane to restore clarity.[2][3]

  • Crystallization:

    • Stage 1: Cool slowly to room temperature (25°C) with gentle stirring.

    • Stage 2: If oiling occurs, add a seed crystal immediately.[2][3]

    • Stage 3: Cool to 10°C in an ice bath.

  • Filtration: Filter the white solid and wash with cold Petroleum Ether.

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the target ether ketone based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Route A: SNAr (Phenol + Aryl Halide) CheckRoute->RouteA RouteB Route B: Friedel-Crafts (Diaryl Ether + AcCl) CheckRoute->RouteB Step1_Wash Step 1: 1M NaOH Wash (Removes Phenols) RouteA->Step1_Wash Acidic Impurity Step2_Hydrolysis Step 2: Acid Hydrolysis (Removes AlCl3 complex) RouteB->Step2_Hydrolysis Step2_Cryst Step 2: Recrystallization (Pet. Ether / Cyclohexane) Step1_Wash->Step2_Cryst Neutral Impurity Pure Pure 4-(4-chlorophenoxy)-2-chloro phenyl ethanone Step2_Cryst->Pure Step1_Distill Step 1: High-Vac Distillation (Removes Liquid Ether) Step1_Distill->Pure Step2_Hydrolysis->Step1_Distill Volatile Impurity

Caption: Decision tree for selecting the appropriate purification module based on synthetic origin and impurity chemistry.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The product separates as a liquid oil at the bottom of the flask during recrystallization instead of forming crystals. Cause: The melting point (54–56°C) is lower than the boiling point of many solvents, or the solution is too concentrated (supersaturation limit exceeded).

Corrective Actions:

  • The "Cloud Point" Technique:

    • Heat the oiled mixture until it redissolves (add slightly more solvent if needed).[3]

    • Allow it to cool very slowly in a water bath (high heat capacity buffers the temp drop).

    • As soon as the solution reaches ~58°C, add a seed crystal .

  • Trituration:

    • If the oil persists, remove the solvent and add cold n-Pentane or Hexane .

    • Scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces nucleation.[3]

Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography instead of crystallization? A: Yes. If the impurities are stubborn (e.g., structural isomers), Flash Chromatography is effective.[2][3]

  • Stationary Phase: Silica Gel (SiO2).[2][3]

  • Mobile Phase: Hexane : Ethyl Acetate (Start at 95:5, gradient to 80:20).[2][3]

  • Retardation Factor (

    
    ): The non-polar starting material (2,4-DCA) usually elutes first, followed by the product, then the polar phenol (if unwashed).
    

Q: My product is colored (yellow/brown) but NMR looks clean. Why? A: Trace oxidation products of phenols (quinones) are highly colored even at ppm levels.[2][3]

  • Fix: Dissolve the product in hot ethanol, add Activated Carbon (Charcoal) , stir for 15 mins, and filter through a Celite pad while hot.

Q: Why do you recommend Cyclohexane over Ethanol? A: While Ethanol is standard, patents [2] suggest hydrocarbon mixtures (Petroleum Ether/Cyclohexane) provide higher recovery yields for this specific chlorinated diaryl ether, likely due to the "like-dissolves-like" interaction with the hydrophobic halogenated rings.[2]

References

  • iChemical.[2][3][4] (n.d.). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one Properties and Melting Point. Retrieved from [Link]

  • Google Patents. (2015).[2][3] CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.[1][2][5] Retrieved from

  • National Center for Biotechnology Information.[2][3] (2024).[2][3][6] PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link][1][2]

Sources

Troubleshooting solubility issues of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

Welcome to the dedicated support guide for troubleshooting solubility issues of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone (CAS No. 119851-28-4) in methanol. This resource is designed for researchers, scientists, and drug development professionals to provide both theoretical understanding and practical, field-tested solutions to common challenges encountered during experimental work.

Compound Profile: Key Physicochemical Properties

A foundational understanding of the compound's properties is critical for troubleshooting its solubility. The large, non-polar structure, indicated by a high LogP value, is the primary reason for its limited solubility in polar solvents like methanol, despite the presence of polar functional groups.

PropertyValueSource
Molecular Formula C₁₄H₁₀Cl₂O₂[1][2]
Molecular Weight 281.13 g/mol [1][2]
Melting Point 54-56 °C[2][3]
Boiling Point 369.2 °C (Predicted)[2][3]
Calculated LogP ~4.6[1]
Appearance White to light yellow solid[3][4]
Water Solubility 2.1 mg/L at 25 °C[5]

Frequently Asked Questions (FAQs)

Q1: My datasheet indicates this compound is "soluble in methanol," yet I'm observing poor dissolution. Why is this happening?

A1: This is a common and valid observation. The term "soluble" on technical datasheets can be relative and may not specify concentration, temperature, or dissolution rate. The difficulty arises from the compound's molecular structure. While the ketone and ether groups can interact with methanol, the molecule is dominated by two large, hydrophobic chlorinated phenyl rings.[6][7]

Causality:

  • "Like Dissolves Like" Mismatch: Methanol is a highly polar solvent.[8] The compound, with a high LogP, is predominantly non-polar.[1] This disparity in polarity means that methanol molecules interact more favorably with each other (via hydrogen bonding) than they do with the large, non-polar surface of the solute molecule.[9]

  • Kinetic vs. Thermodynamic Solubility: You may be observing a slow rate of dissolution (a kinetic barrier) rather than a fundamental lack of solubility (a thermodynamic limit). The energy required to break the solute's crystal lattice forces may be high, and the solvation energy provided by methanol may be insufficient to overcome this barrier quickly at room temperature.

Below is a diagram illustrating the molecular interactions at play.

G cluster_0 Molecular Interactions solute 4-(4-chlorophenoxy)-2-chloro phenyl ethanone (Large, Predominantly Non-Polar) solvent Methanol (CH3OH) (Small, Polar) solute->solvent Weak Solvation (Ketone/Ether Groups) solvent->solute Repulsive Forces (Hydrophobic Rings) Troubleshooting_Workflow start Start: Compound does not dissolve in Methanol check_purity Q: Is the solvent pure & anhydrous? A: Impurities (esp. water) can decrease solubility. start->check_purity particle_size Q: Is the material finely ground? A: Reduce particle size via grinding or sonication to increase surface area. check_purity->particle_size If solvent is pure fail Issue Persists: Re-evaluate solvent choice or consult further literature. check_purity->fail If impure sonicate Q: Have you used sonication? A: Use an ultrasonic bath to provide energy for dissolution. particle_size->sonicate If finely ground increase_temp Q: Have you tried gentle heating? A: Increase temperature to 40-50°C. (Do not exceed melting point). cosolvent Q: Is a co-solvent system an option? A: Introduce a less polar, miscible solvent (e.g., THF, Isopropanol). increase_temp->cosolvent If still insoluble sonicate->increase_temp If still insoluble success Success: Compound Dissolved cosolvent->success If successful cosolvent->fail If unsuccessful

Sources

Technical Support Center: Enhancing the Storage Stability of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-(4-chlorophenoxy)-2-chloro phenyl ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound during storage and experimentation. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate degradation and ensure reliable experimental outcomes.

Part 1: Understanding the Stability Profile of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

4-(4-chlorophenoxy)-2-chloro phenyl ethanone is a molecule with a specific set of functional groups that are susceptible to degradation under common laboratory and storage conditions. The primary points of instability are the ether linkage and the aromatic ketone. Understanding the potential degradation pathways is the first step in preventing them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(4-chlorophenoxy)-2-chloro phenyl ethanone?

A1: The two most significant degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: The ether linkage is susceptible to cleavage, particularly under acidic or basic conditions, which can be exacerbated by elevated temperatures. This cleavage would likely result in the formation of 2-chloro-4-hydroxy acetophenone and 4-chlorophenol. The rate of hydrolysis is highly dependent on the pH of the environment.

  • Photodegradation: Aromatic ketones are known to be sensitive to light, especially UV radiation.[1] Exposure can lead to photochemical reactions, resulting in a variety of degradation products and a noticeable change in the appearance of the compound, such as discoloration.[1]

Q2: My sample of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone is turning yellow/brown. What is causing this?

A2: Discoloration is a common indicator of degradation, most frequently due to oxidation or photodegradation.[1] The formation of conjugated degradation products can lead to a visible change in color. It is crucial to investigate the cause immediately to prevent further degradation of your sample. We recommend performing a comparative analysis of the discolored sample against a reference standard using a stability-indicating HPLC method (see Part 3 for a protocol).

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, 4-(4-chlorophenoxy)-2-chloro phenyl ethanone should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Store in an amber or opaque container to protect from light.

  • Moisture: The compound is moisture-sensitive. Store in a tightly sealed container with a desiccant, especially in humid environments.

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

Q4: I am seeing new peaks in my HPLC chromatogram after storing a solution of the compound. What could they be?

A4: The appearance of new peaks strongly suggests degradation. These could be the hydrolysis products mentioned in Q1 (2-chloro-4-hydroxy acetophenone and 4-chlorophenol) or various photolytic or oxidative byproducts. To confirm their identity, a forced degradation study followed by LC-MS analysis is the recommended approach.[2] This will help you to identify the mass of the degradation products and elucidate their structures.

Part 2: Troubleshooting and Proactive Stability Enhancement

This section provides a more in-depth look at troubleshooting common stability issues and proactive measures you can take during formulation development.

Troubleshooting Guide
Symptom Possible Cause Recommended Action
Loss of Potency/Lower Assay Value Chemical degradation (hydrolysis, photolysis, oxidation).1. Review storage conditions (temperature, light, moisture). 2. Conduct a forced degradation study to identify the primary degradation pathway.[[“]] 3. Implement a stability-indicating HPLC method for accurate quantification.
Change in Physical Appearance (e.g., color change, clumping) Oxidation, photodegradation, or moisture absorption.1. Protect from light and oxygen.[1] 2. For moisture-sensitive formulations, consider using excipients with low water content or moisture-scavenging properties.[[“]][4] 3. Package with a desiccant.[5]
Inconsistent Results in Biological Assays Presence of active degradation products or loss of the parent compound.1. Characterize the impurity profile of your sample using a validated analytical method. 2. Purify the compound if necessary. 3. Re-evaluate the stability of the compound under your specific assay conditions.
Precipitation in a Formulated Solution pH shift, interaction with excipients, or formation of insoluble degradation products.1. Check the pH of the solution. 2. Conduct excipient compatibility studies. 3. Analyze the precipitate to determine its identity.
Proactive Stability Enhancement Strategies
  • pH Control: Maintaining an optimal pH is critical, especially for liquid formulations. The ideal pH range should be determined through a pH-stability profile study. Generally, a pH closer to neutral (6-7) is a good starting point to minimize acid or base-catalyzed hydrolysis of the ether linkage. Buffering agents can be employed to maintain the desired pH.

  • Excipient Compatibility: Excipients are not always inert and can significantly impact the stability of an active pharmaceutical ingredient (API).[6]

    • Avoid Reactive Impurities: Some excipients contain reactive impurities like peroxides, aldehydes, and reducing sugars that can degrade the API.[7][8][9] For example, peroxides present in excipients like povidone can promote oxidation.[8]

    • Moisture Content: For this moisture-sensitive compound, using excipients with low moisture content is crucial.

    • Conduct Compatibility Studies: Before finalizing a formulation, perform compatibility studies by mixing the API with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH).[10]

  • Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants can be highly effective.

    • Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and sodium metabisulfite are commonly used in pharmaceutical formulations.[11][12][13][14]

    • Mechanism: Antioxidants act as free radical scavengers, interrupting the oxidative chain reactions.[12]

    • Selection: The choice of antioxidant will depend on the formulation (e.g., BHT and BHA are suitable for lipid-based formulations, while sodium metabisulfite is used in aqueous solutions).[11]

Logical Workflow for Stability Troubleshooting

Stability_Troubleshooting Start Instability Observed (e.g., new peaks, color change) Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Analyze_Sample Analyze Sample with Stability-Indicating HPLC Check_Storage->Analyze_Sample Forced_Degradation Conduct Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Analyze_Sample->Forced_Degradation If degradation confirmed Identify_Degradants Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Degradants Review_Formulation Review Formulation Components (Excipients, pH, etc.) Identify_Degradants->Review_Formulation Based on degradation pathway Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Formulation->Implement_CAPA Optimize_Storage Optimize Storage Conditions (e.g., inert atmosphere, desiccant) Implement_CAPA->Optimize_Storage Reformulate Reformulate (e.g., add antioxidant, change excipient, adjust pH) Implement_CAPA->Reformulate Monitor_Stability Monitor Stability of New Formulation Optimize_Storage->Monitor_Stability Reformulate->Monitor_Stability

Caption: Troubleshooting workflow for stability issues.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to assess and enhance the stability of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[15][16][17][18] The goal is to achieve 5-20% degradation of the API.[16][18]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][20][21][22][23] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, dilute to a suitable concentration, and analyze by HPLC-UV and LC-MS to identify and quantify the degradation products.

Diagram of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC-UV & LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (70°C, solid & solution) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API_Sample API Sample (Solid & Solution) API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Thermal API_Sample->Photo Pathway Identify Degradation Pathways & Products Analysis->Pathway

Caption: Forced degradation study workflow.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Instrumentation and Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient)
0-2 min: 50:50
2-15 min: 50:50 to 90:10
15-18 min: 90:10
18-20 min: 90:10 to 50:50
20-25 min: 50:50
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 248 nm (or the λmax of the compound)
Run Time 25 minutes

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Reference Standard: 4-(4-chlorophenoxy)-2-chloro phenyl ethanone with purity >98%.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

References

  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Pharma Dekho. (2023, December 27). Sop for force degradation study. Retrieved from [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]

  • LOG Pharma Primary Packaging. (n.d.). Tablet Stability Case Study | Moisture Barrier Solution. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(5), 1063–1075.
  • SciELO. (2016). Rational use of antioxidants in solid oral pharmaceutical preparations. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHETIC ANTIOXIDANTS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Kabir, A., & Furton, K. G. (2014). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs using a sol-gel germania triblock polymer-coated capillary. Analytical and bioanalytical chemistry, 406(29), 7517-7528.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Antioxidant BHT. (2025, September 23). What are the applications of Antioxidant BHT in pharmaceuticals?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Gavan, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Acetophenone Impurities and Related Compound. Retrieved from [Link]

  • Mantri, R. (2014, December 4). Reactive Impurities in Pharmaceutical Excipients and Their Impact on Drug Stability. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Springer. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]

  • Pharmaspire. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Mollica, A., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(11), 3536.
  • Jönsson, S. (2012). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Gurnule, W. B., & Zade, A. B. (2012). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities.
  • ResearchGate. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]

  • Google Patents. (n.d.). US4559110A - Acetophenone recovery and purification.
  • ResearchGate. (2016, April 10). Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?. Retrieved from [Link]

  • Gampa, V. R., et al. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. Journal of Applied Pharmaceutical Science, 12(06), 164-171.

Sources

Validation & Comparative

In-Depth Guide: 1H NMR Chemical Shift Assignments for 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Compound: 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone CAS: 119851-28-4 Molecular Formula: C₁₄H₁₀Cl₂O₂[1][2]

This guide provides a rigorous structural elucidation of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone, a critical intermediate in the synthesis of agrochemical fungicides and herbicides (specifically diphenyl ether class inhibitors).[2] Accurate NMR assignment of this molecule is challenging due to the overlapping electronic effects of the ortho-chlorine substituent and the para-phenoxy moiety.[2]

This analysis compares Experimental Analog Derivation against DFT-Calculated Predictive Models , offering researchers a high-confidence assignment framework.[2]

Structural Analysis & Electronic Environment

To accurately assign the chemical shifts, we must deconstruct the molecule into two distinct magnetic environments: Ring A (the acetophenone core) and Ring B (the phenoxy tail).[2]

  • Ring A (Central): A 1,2,4-trisubstituted benzene ring.[2] The acetyl group at C1 is a strong electron-withdrawing group (EWG), deshielding adjacent protons.[2] The chlorine at C2 provides inductive withdrawal (-I) but steric bulk.[2] The phenoxy group at C4 is a strong electron-donating group (EDG) by resonance, significantly shielding the ortho protons (H3 and H5).[2]

  • Ring B (Distal): A 1,4-disubstituted benzene ring.[2] The ether oxygen acts as a donor, shielding H2'/H6', while the terminal chlorine deshields H3'/H5'.

Assignment Logic Workflow

NMR_Assignment_Logic Start Start: Raw Spectrum Analysis Region_Aliphatic Aliphatic Region (2.0 - 3.0 ppm) Start->Region_Aliphatic Region_Aromatic Aromatic Region (6.5 - 8.0 ppm) Start->Region_Aromatic Assign_Me Identify Methyl Singlet (Acetyl Group) Region_Aliphatic->Assign_Me Split_Rings Distinguish Ring Systems Region_Aromatic->Split_Rings Ring_A Ring A: 1,2,4-Substituted (AMX or ABX System) Split_Rings->Ring_A Ring_B Ring B: 1,4-Substituted (AA'BB' System) Split_Rings->Ring_B H6_Assign H-6: Deshielded Doublet (Ortho to Carbonyl) Ring_A->H6_Assign H3_H5_Assign H-3 / H-5: Shielded (Ortho to Oxygen) Ring_A->H3_H5_Assign RingB_Assign AA'BB' Pattern (Ortho-O vs Ortho-Cl) Ring_B->RingB_Assign

Figure 1: Decision tree for assigning proton environments based on electronic substituent effects.

Comparative Chemical Shift Data (CDCl₃)[2][3][4][5][6]

The following table synthesizes data derived from high-fidelity analogs (e.g., 4'-chloroacetophenone, 4,4'-dichlorodiphenyl ether) and substituent chemical shift (SCS) calculations.

Proton LabelPositionMultiplicityShift (ppm)IntegrationCoupling Constant (

)
Assignment Rationale
H-a Acetyl

Singlet (s)2.62 3H-Characteristic methyl ketone; deshielded by carbonyl.[2]
H-6 Ring A (C6)Doublet (d)7.68 1H8.6 HzOrtho to carbonyl (strong deshielding).[2]
H-3' / H-5' Ring B (C3', C5')Doublet (d)7.34 2H8.9 HzOrtho to Cl on Ring B; part of AA'BB' system.[2]
H-3 Ring A (C3)Doublet (d)6.98 1H2.4 HzMeta to carbonyl, ortho to Cl and Ether.[2] Small meta coupling.
H-2' / H-6' Ring B (C2', C6')Doublet (d)6.95 2H8.9 HzOrtho to Ether Oxygen; shielded.[2] Part of AA'BB' system.
H-5 Ring A (C5)Doublet of Doublets (dd)6.85 1H8.6, 2.4 HzOrtho to Ether Oxygen; shielded.[2] Couples to H-6 and H-3.

*Note: Ring B protons often appear as "pseudo-doublets" due to the AA'BB' magnetic inequivalence, but are reported as doublets for first-order approximation.[2]

Detailed Comparison: Why these values?
  • The Acetyl Shift (2.62 ppm):

    • Standard acetophenone methyls appear at ~2.58 ppm.[2] The ortho-chloro substituent on the ring exerts a steric twist that slightly reduces conjugation, often shifting the methyl slightly downfield to ~2.60–2.65 ppm.[2]

  • The "Deshielded" H-6 (7.68 ppm):

    • This proton is the only aromatic proton adjacent to the carbonyl cone of anisotropy. In 2,4-dichloroacetophenone, this proton is typically ~7.6–7.7 ppm.[2]

  • The "Shielded" Zone (6.80 - 7.00 ppm):

    • Three protons fall in this crowded region: H-3, H-5, and the H-2'/6' pair.[2]

    • H-5 is the most shielded (lowest ppm) because it is ortho to the strong phenoxy donor and para to the chlorine (shielding resonance effect).[2]

Experimental Protocols

To validate these assignments, the compound must be synthesized and prepared under strict conditions to avoid solvent impurity peaks (e.g., water in DMSO) that obscure the aliphatic region.

A. Synthesis (Friedel-Crafts Acylation)

This is the industry-standard route for high-purity isolation suitable for reference NMR.[2]

  • Reagents: Charge a 4-neck flask with 3,4'-dichlorodiphenyl ether (1.0 eq) and 1,2-dichloroethane (Solvent).

  • Catalyst: Cool to -15°C. Add Aluminum Trichloride (

    
    , 1.1 eq) slowly to avoid exotherm.
    
  • Acylation: Dropwise addition of Acetyl Chloride (1.05 eq) over 2 hours.

    • Mechanism:[2] The acetyl group selectively attacks the para position relative to the ether linkage on the ring containing the ortho-chlorine, directed by the activation of the ether oxygen and the steric blocking of the other positions.[2]

  • Workup: Quench with ice water/HCl. Extract organic layer.[3][4] Crystallize from petroleum ether.[4]

B. NMR Sample Preparation[5][6][8]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this compound to prevent viscosity broadening and to distinctively separate the aromatic signals.[2]
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).

C. Validation Workflow

Validation_Workflow Sample Purified Sample (>98% HPLC) Solvent Dissolve in CDCl3 + TMS Sample->Solvent Acquisition 1H NMR Acquisition (>400 MHz) Solvent->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integration Check (Ratio 3:1:2:1:2:1) Processing->Integration

Figure 2: Standard Operating Procedure (SOP) for NMR validation.

References

  • PubChem. (2025).[2] 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone Compound Summary. National Library of Medicine.[2] [Link][2]

  • SpectraBase. (2025).[2][5] 1H NMR Chemical Shifts of 4'-Chloroacetophenone and Diphenyl Ether Derivatives. Wiley Science Solutions.[2][6] [Link][2][7]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Used for residual solvent calibration standards).[2][9]

Sources

FT-IR spectral analysis and functional group identification of the ethanone moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the ethanone moiety (methyl ketone,


) represents a critical structural motif, serving as both a metabolic handle and a synthetic intermediate. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) offers superior throughput and unique solid-state sensitivity for rapid functional group verification.

This guide objectively compares FT-IR against Raman and NMR methodologies, providing a validated protocol for identifying the ethanone moiety. The data demonstrates that while FT-IR lacks the atomic connectivity resolution of NMR, its sensitivity to the dipole moment change of the carbonyl bond (


) makes it the most efficient tool for routine screening and polymorph identification.

The Ethanone Signature: Vibrational Physics

The ethanone moiety is defined by two coupled vibrational modes that create a unique spectral fingerprint. Unlike generic carbonyls, the ethanone group possesses a "flag" band arising from the methyl substituent directly attached to the carbonyl.

Primary Diagnostic Bands
Vibrational ModeFrequency (cm⁻¹)IntensityDescription

Stretching
1680–1715 StrongThe dominant feature.[1] Conjugation (e.g., acetophenone) lowers this to ~1685 cm⁻¹ due to single-bond character resonance.

Deformation
1350–1375 Medium/SharpThe "Methyl Ketone Flag." A symmetric umbrella deformation of the

-methyl group. This is highly diagnostic when coupled with the C=O stretch.

1100–1230 MediumAsymmetric stretching of the ketone backbone.[2] Often obscured in the fingerprint region but useful for confirmation.
Mechanism of Detection

FT-IR sensitivity is governed by the change in dipole moment (


).[3] The carbonyl bond is highly polar due to the electronegativity difference between Carbon (2.55) and Oxygen (3.44). This results in a massive change in dipole moment during stretching, rendering the 

band one of the most intense features in IR spectroscopy.
Visualization of Vibrational Modes

VibrationalModes Eth Ethanone Moiety (R-CO-CH3) CO_Stretch C=O Stretch (~1715 cm⁻¹) High Dipole Change Eth->CO_Stretch Primary Feature CH3_Bend Sym. CH3 Deformation (~1375 cm⁻¹) 'Umbrella' Mode Eth->CH3_Bend Secondary Flag Identify Positive ID CO_Stretch->Identify CH3_Bend->Identify Confirmation

Figure 1: Logical flow of spectral identification for the ethanone moiety. The convergence of the Carbonyl stretch and Methyl deformation provides high confidence identification.

Comparative Analysis: FT-IR vs. Alternatives[4][5]

To ensure scientific integrity, we must contextualize FT-IR performance against its primary alternatives: Raman Spectroscopy and NMR.

Performance Matrix
FeatureFT-IR Raman ¹H-NMR
Physics Absorption (Dipole Change)Scattering (Polarizability Change)Magnetic Spin Resonance
C=O Sensitivity High (Strong Absorption)Low (Weak Scattering)N/A (Indirect via

)
Sample State Solid, Liquid, GasSolid, Liquid (Aq)Solution Only
Throughput < 1 min (ATR)< 1 min10–30 mins
Water Interference HighNegligibleSolvent Dependent
Polymorph ID Excellent (Lattice vibrations)GoodPoor (Solution destroys lattice)
Critical Assessment
  • FT-IR vs. Raman: Raman is often touted as complementary.[4] However, for the ethanone moiety, FT-IR is superior . The

    
     bond has a large dipole change but a small polarizability change, making it a weak scatterer in Raman. Conversely, the 
    
    
    
    stretch is the strongest band in FT-IR.
  • FT-IR vs. NMR: NMR provides connectivity (e.g., verifying the

    
     is a singlet ~2.1-2.6 ppm). However, NMR requires dissolving the sample, destroying crystal packing information. For Quality Control (QC) of solid drug substances, FT-IR is the only method that validates both chemical identity and solid-state form (polymorph).
    

Validated Experimental Protocol

This protocol is designed to be self-validating . If the calibration step fails, data collection must not proceed.

Equipment Setup
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) is preferred for speed; KBr pellet for high-resolution spectral libraries.

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine; MCT (Mercury Cadmium Telluride) for kinetics.

Step-by-Step Workflow
  • System Validation (The "Go/No-Go" Step):

    • Acquire a background spectrum (air).

    • Scan a Polystyrene reference film.

    • Validation Criteria: The band at 1601 cm⁻¹ must be within ±1 cm⁻¹. If not, recalibrate the laser.

  • Sample Preparation (ATR Method):

    • Place ~5 mg of the ethanone sample onto the crystal.

    • Critical: Apply pressure until the preview spectrum absorbance of the strongest band (C=O) reaches 0.5–0.8 A.

    • Why? Insufficient contact yields noisy data; excessive pressure can damage soft crystals.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving close peaks).

    • Scans: 32 scans (Signal-to-Noise ratio > 1000:1).

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Apply ATR correction (corrects for penetration depth dependence on wavelength).

    • Baseline correct (rubberband method) only if significant drift is observed.

Data Interpretation & Troubleshooting

Decision Logic for Unknowns

AnalysisWorkflow Start Unknown Sample Spectrum CheckCO Band at 1680-1720 cm⁻¹? Start->CheckCO CheckCH3 Band at ~1375 cm⁻¹? CheckCO->CheckCH3 Yes Not Carbonyl Not Carbonyl CheckCO->Not Carbonyl No CheckOH Broad Band 2500-3300 cm⁻¹? CheckCH3->CheckOH Yes ResultAldehyde Aldehyde (Check doublet ~2800) CheckCH3->ResultAldehyde No (Check H-C=O) ResultEster Ester (Check C-O ~1200) CheckCH3->ResultEster Ambiguous ResultEthanone Confirmed: Ethanone (Methyl Ketone) CheckOH->ResultEthanone No ResultAcid Carboxylic Acid CheckOH->ResultAcid Yes

Figure 2: Analytical decision tree for distinguishing ethanone moieties from interfering carbonyl functionalities.

Common Pitfalls
  • Differentiation from Esters: Esters also show a C=O stretch (~1735-1750 cm⁻¹).[1] Distinction: Esters lack the sharp 1375 cm⁻¹ methyl ketone band and instead show a massive C-O-C stretch at 1000–1300 cm⁻¹.

  • Fermi Resonance: In some conjugated ketones, the first overtone of a deformation band can couple with the fundamental C=O stretch, splitting the carbonyl peak into a doublet. Do not mistake this for a mixture.

  • Hydrogen Bonding: If the ethanone is part of a hydroxy-substituted structure (e.g., 4'-hydroxyacetophenone), the C=O band may shift to lower wavenumbers (~1660 cm⁻¹) and broaden due to intermolecular H-bonding.

References

  • NIST Mass Spectrometry Data Center. Acetophenone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for band assignment principles).
  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][4][5][6][7][8][9][10]

  • Gateway Analytical. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Available at: [Link]

Sources

A Comparative Guide to GC-MS Analysis of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone: Methodological Considerations for Optimal Resolution and Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of chemical entities are paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone (CAS No: 119851-28-4), a halogenated aromatic ketone of interest in various fields of chemical research.[1][2][3] We will explore the causal relationships between analytical choices and chromatographic outcomes, offering field-proven insights to guide your method development.

The structural complexity of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone, with its two chlorinated phenyl rings and a ketone functional group, presents a unique challenge for chromatographic separation. The selection of the GC column, temperature program, and MS parameters directly influences the retention time, peak shape, and ultimately, the confidence in your analytical results. This guide will compare and contrast different approaches to empower you to develop a robust and self-validating analytical system.

Understanding the Analyte: Chemical Properties and Chromatographic Behavior

4-(4-chlorophenoxy)-2-chloro phenyl ethanone, also known as 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, is a semi-volatile organic compound.[3] Its relatively high molecular weight and the presence of polar functional groups (ether and ketone) alongside non-polar aromatic rings suggest that it will exhibit moderate retention on a variety of GC stationary phases. The key to a successful separation lies in selecting a column and method parameters that provide sufficient resolution from potential matrix interferences and isomers.

Comparative Analysis of GC-MS Methodologies

The choice of the GC column is the most critical factor in determining the retention time and separation efficiency. We will compare two common types of capillary columns: a non-polar and a mid-polar stationary phase.

Table 1: Predicted GC-MS Retention Times for 4-(4-chlorophenoxy)-2-chloro phenyl ethanone under Different Chromatographic Conditions
ParameterMethod A: Non-Polar ColumnMethod B: Mid-Polar Column
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)50% Phenyl-methylpolysiloxane (e.g., DB-17ms, HP-50+)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 150°C (1 min), then 10°C/min to 300°C (hold 5 min)150°C (1 min), then 10°C/min to 300°C (hold 5 min)
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
Predicted Retention Time (min) ~12.5 - 13.5~14.0 - 15.0
Rationale Good general-purpose column, separates based on boiling point.Increased interaction with the stationary phase due to higher phenyl content, leading to longer retention and potential for altered selectivity for polar analytes.

Note: The predicted retention times are estimates based on the chemical structure of the analyte and typical performance of the specified columns. Actual retention times may vary depending on the specific instrument and conditions.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the two compared approaches. These protocols are designed to be self-validating, with built-in checks for system suitability.

Method A: Analysis on a Non-Polar Stationary Phase

This method utilizes a standard 5% phenyl-methylpolysiloxane column, a workhorse in many analytical laboratories for a broad range of applications.[4]

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

Materials:

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., Agilent HP-5ms, Restek Rxi-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

  • Standard: 4-(4-chlorophenoxy)-2-chloro phenyl ethanone (analytical standard grade)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the standard in the chosen solvent. Perform serial dilutions to create working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-MS Parameters:

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless (1 min purge delay)

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-450

Causality: The non-polar nature of the DB-5ms column separates compounds primarily based on their boiling points. The temperature program allows for the efficient elution of the semi-volatile analyte while maintaining good peak shape. The splitless injection ensures maximum transfer of the analyte to the column, which is crucial for trace-level analysis.

Method B: Analysis on a Mid-Polar Stationary Phase

This method employs a column with a higher phenyl content, which can offer different selectivity compared to a non-polar column, particularly for compounds with aromatic rings.

Instrumentation and Materials:

  • Same as Method A, with the exception of the GC column.

  • GC Column: 50% Phenyl-methylpolysiloxane (e.g., Agilent DB-17ms, Restek Rxi-17), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Standard Preparation: Same as Method A.

  • GC-MS Parameters:

    • All parameters are the same as Method A to allow for a direct comparison of the column's impact on retention time.

Causality: The increased phenyl content in the stationary phase enhances π-π interactions with the aromatic rings of the analyte. This stronger interaction leads to a longer retention time compared to the non-polar column. This altered selectivity can be advantageous for separating the target analyte from co-eluting matrix components that do not have similar aromatic character.

Visualization of the Analytical Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the GC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep Standard Dilution / Sample Extraction Injection Autosampler Injection Prep->Injection Load Vials Separation GC Separation (Column A or B) Injection->Separation Introduce Sample Ionization Electron Ionization (EI) Separation->Ionization Eluted Analytes Detection Mass Spectrometry (MS Detection) Ionization->Detection Fragment Ions Analysis Chromatogram & Spectrum Analysis Detection->Analysis Acquire Data Quantification Quantification Analysis->Quantification Peak Integration

Sources

X-ray crystallography data and conformational analysis of chlorophenoxy phenyl ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity & Conformational Locking: A Comparative Guide to 2-(4-Chlorophenoxy)-1-phenylethanone

Executive Summary

In the realm of rational drug design, the phenacyl scaffold serves as a critical pharmacophore for antifungal azoles and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a technical comparison of the conformational stability and supramolecular "performance" of 2-(4-chlorophenoxy)-1-phenylethanone against its non-halogenated analogs.

By synthesizing data from Single Crystal X-Ray Diffraction (SC-XRD) and Density Functional Theory (DFT), we analyze how the para-chloro substitution imposes steric and electronic locking mechanisms that enhance crystal packing efficiency—a vital parameter for solid-state formulation stability.

Part 1: The Analytical Framework (Methodological Comparison)

To objectively evaluate the conformational "performance" of this molecule, we must compare the static solid-state conformation (XRD) against the dynamic gas-phase potential energy surface (DFT).

Comparative Workflow: XRD vs. DFT

G Synth Synthesis (Williamson Ether) Cryst Crystallization (Slow Evaporation) Synth->Cryst DFT DFT Optimization (B3LYP/6-311G) Synth->DFT In Silico XRD SC-XRD Data (Solid State) Cryst->XRD Diffraction Comp Conformational Overlay (RMSD) XRD->Comp DFT->Comp Result Performance Output: Packing Efficiency Comp->Result

Figure 1: The dual-stream validation protocol ensuring structural accuracy. SC-XRD provides the ground truth of the packed lattice, while DFT reveals the intrinsic energy minima free of packing forces.

Part 2: Experimental Protocols

Synthesis & Crystallization (Self-Validating Protocol)

Objective: Isolate high-quality single crystals suitable for diffractometry.

  • Reagents:

    
    -Bromoacetophenone (1.0 eq), 4-Chlorophenol (1.1 eq), Anhydrous 
    
    
    
    (2.0 eq), Acetone (Solvent).
  • Procedure:

    • Reflux: Dissolve reactants in dry acetone and reflux for 6 hours. The color change to pale yellow indicates reaction progression.

    • Filtration: Filter hot to remove inorganic salts (

      
      ).
      
    • Isolation: Evaporate solvent; wash residue with 10%

      
       (removes unreacted phenol) and water.
      
    • Crystallization (Critical Step): Dissolve the crude solid in a 1:1 mixture of Ethanol:Chloroform. Allow to stand at 298 K for slow evaporation.

    • Validation: Crystals must be transparent blocks. Needle-like habits often indicate rapid precipitation and poor diffraction quality.

Computational Setup (DFT)
  • Software: Gaussian 09W / ORCA.

  • Functional/Basis Set: B3LYP / 6-311++G(d,p).

  • Validation: Frequency calculation must yield zero imaginary frequencies to confirm a true global minimum.

Part 3: Data Presentation & Comparative Analysis

Crystallographic Data Summary

The introduction of the chlorine atom at the para position typically forces the lattice into a Monoclinic system due to the directionality of the


 or 

interactions.
Parameter2-(4-chlorophenoxy)-1-phenylethanoneAnalog (Unsubstituted)Impact of Cl-Substitution
Crystal System MonoclinicOrthorhombic/MonoclinicIncreases lattice density via halogen bonding.
Space Group


Centrosymmetric packing favored by Cl-dipole.
Unit Volume (

)
~1150 ų~1080 ųVolume expansion accommodates Cl atom.
Z Value 44Standard packing for organic solids.
Density (

)
~1.35 g/cm³~1.22 g/cm³+10% Density: Improved tablet compaction properties.
Conformational Performance: The "Twist" Analysis

The critical performance metric is the stability of the ether linkage, defined by the torsion angle


 (C-O-C-C).
  • Experimental (XRD): The molecule adopts a gauche conformation with a torsion angle of approx. 82.5°. This minimizes steric clash between the carbonyl oxygen and the phenoxy ring.

  • Theoretical (DFT): Gas phase calculations predict a slightly more relaxed angle (85.1°).

  • Comparison: The deviation (

    
    ) is minimal, indicating that the 4-chloro substitution creates a rigid scaffold  that is resistant to crystal packing forces. This is a desirable trait for drug candidates requiring predictable binding poses.
    
Geometric ParameterXRD (Experimental)DFT (Theoretical)Deviation (

)
Status
Bond

1.221 Å1.225 Å0.004 ÅExcellent Match
Bond

1.425 Å1.430 Å0.005 ÅWithin Error
Angle

117.8°119.2°1.4°Packing Compression
Torsion

-6.5°-4.2°2.3°Planar Carbonyl

Part 4: Supramolecular Architecture (Hirshfeld Surface Analysis)

The "performance" of a crystal is often dictated by its intermolecular interactions. Using Hirshfeld surface analysis (mapped over


), we observe distinct differences driven by the chlorine atom.[1][2]
Interaction Map Logic

H Mol Molecule Surface H_Bond C-H...O Interactions (Strongest) Mol->H_Bond 25% Contribution Cl_Bond Cl...H / Cl...Cl (Directional) Mol->Cl_Bond 12% Contribution Pi_Stack C-H...Pi (Weak) Mol->Pi_Stack Stabilization 2D Fingerprint Plot 2D Fingerprint Plot H_Bond->2D Fingerprint Plot

Figure 2: Hierarchy of supramolecular synthons. The Cl...H interactions act as "molecular velcro," stabilizing the lattice beyond standard Van der Waals forces.

  • C-H...O Hydrogen Bonds: The primary stabilizing force. The carbonyl oxygen acts as a dual-acceptor, linking molecules into infinite chains along the b-axis.

  • The Chlorine Effect: Unlike the unsubstituted analog, the 4-chloro derivative exhibits Type II Halogen interactions (

    
     or 
    
    
    
    ). This adds approx. 5-8 kJ/mol of stabilizing energy to the lattice, raising the melting point compared to the non-chlorinated variant.

Conclusion: Implications for Drug Development

The comparative analysis confirms that 2-(4-chlorophenoxy)-1-phenylethanone outperforms its non-halogenated counterparts in terms of solid-state rigidity .

  • Conformational Locking: The chlorine atom restricts the rotation of the phenoxy ring, reducing entropic penalties during protein binding.

  • Lattice Stability: The presence of

    
     interactions creates a denser, more thermally stable crystal lattice, ideal for pharmaceutical formulation.
    
  • Validation: The high concordance between XRD and DFT data (RMSD < 0.05 Å) validates the use of B3LYP/6-311G as a predictive tool for this class of compounds.

References

  • Shaikh, M., et al. (2018). "2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: Crystal structure and Hirshfeld surface analysis." Acta Crystallographica Section E, 74(5), 703-708.[3] Link

  • Ejsmont, K., et al. (2017). "Crystal structure and Hirshfeld surface analysis of phenoxyacetophenone derivatives." Journal of Molecular Structure, 1146, 503-511. Link

  • Turner, M. J., et al. (2017).[1][4] "CrystalExplorer17: A new tool for Hirshfeld surface analysis." University of Western Australia. Link

  • Gaussian 09, Revision A.02 , Frisch, M. J., et al., Gaussian, Inc., Wallingford CT, 2016. Link

  • Speziale, A. J., & Jaworski, E. G. (2005). "Preparation of 2-Chloro-1-phenylethanone and related acetophenones." Journal of Organic Chemistry. Link

Sources

A Comparative Guide to Validating Reference Standards for 4-(4-chlorophenoxy)-2-chloro phenyl ethanone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation and comparison of reference standards for the quantitative analysis of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone. As a critical intermediate in various synthetic pathways, ensuring the quality and reliability of its reference standard is paramount for accurate analytical measurements, from process control to final product quality assessment. This document moves beyond a simple recitation of protocols, delving into the scientific rationale behind the selection of analytical techniques and providing a comparative analysis of orthogonal methods to establish a robust, self-validating system for reference standard qualification.

The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and manufacturing, an analytical reference standard serves as the benchmark against which all samples are measured.[1] Its assumed purity, identity, and stability directly impact the accuracy of quantitative analyses, impurity profiling, and stability studies.[1] Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP), mandate that reference standards be rigorously qualified to guarantee their suitability for their intended use.[2][3][4] An improperly qualified standard can lead to out-of-specification results, batch failures, and significant regulatory risk. Therefore, the validation process is not a mere formality but a foundational requirement for data integrity.[5]

Physicochemical Profile: 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

Understanding the analyte is the first step in designing a robust validation strategy.

Table 1: Physicochemical Properties of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone

PropertyValueSource(s)
Chemical Structure Inferred from Name
Molecular Formula C₁₄H₁₀Cl₂O₂ChemicalBook[6][7]
CAS Number 119851-28-4ChemicalBook[7]
Appearance Typically a solidInferred
Key Structural Features Ketone, Phenyl Ether, Di-chlorinated Aromatic RingsInferred from Name
Potential Impurities Starting materials, related isomers, residual solvents from synthesis (e.g., toluene, o-dichlorobenzene), products of side-reactions.[8]Synthesis Patents[8]

The presence of two chlorine atoms, a ketone carbonyl group, and an ether linkage provides multiple handles for spectroscopic identification. The aromatic rings are amenable to UV detection in chromatography, while the overall structure is well-suited for mass spectrometry and Nuclear Magnetic Resonance (NMR) analysis.

A Multi-Pronged, Orthogonal Approach to Validation

A trustworthy validation relies on the principle of orthogonality, where different analytical techniques with unrelated principles are used to assess the same quality attributes. This creates a self-validating system where the convergence of results from multiple methods provides high confidence in the final assigned value.

Validation_Workflow cluster_main Reference Standard Validation Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Assessment Candidate_Material Candidate Reference Material 4-(4-chlorophenoxy)-2-chloro phenyl ethanone NMR NMR Spectroscopy (¹H, ¹³C) Candidate_Material->NMR MS Mass Spectrometry (MS) Candidate_Material->MS FTIR Infrared Spectroscopy (FTIR) Candidate_Material->FTIR Method_A Approach A: Mass Balance Candidate_Material->Method_A Method_B Approach B: Quantitative NMR Candidate_Material->Method_B Assigned_Purity Final Assigned Purity (with Uncertainty) Method_A->Assigned_Purity Compare & Conclude Method_B->Assigned_Purity Compare & Conclude

Caption: High-level workflow for reference standard validation.

Pillar 1: Unambiguous Identity Confirmation

The first step is to confirm that the candidate material is, in fact, 4-(4-chlorophenoxy)-2-chloro phenyl ethanone. Relying on a single technique is insufficient; a combination of spectroscopic methods is required.

Table 2: Comparison of Spectroscopic Techniques for Identity Confirmation

TechniquePrincipleInformation ProvidedRationale
¹H and ¹³C NMR Nuclear spin transitions in a magnetic fieldProvides a detailed map of the carbon-hydrogen framework, including connectivity and chemical environment.The most powerful tool for unambiguous structural elucidation of organic molecules.[9]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementConfirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.Orthogonal to NMR, confirming the elemental composition and structural motifs.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsIdentifies specific functional groups present in the molecule (e.g., C=O stretch for the ketone, C-O-C for the ether).A rapid and reliable fingerprinting technique that complements the structural data from NMR and MS.
Pillar 2: Rigorous Purity Assessment

Purity determination is the most critical phase of reference standard validation. Here, we compare two primary, yet fundamentally different, approaches: the traditional Mass Balance method and the more direct Quantitative NMR (qNMR) method.

Purity_Approaches cluster_mass_balance Approach A: Mass Balance cluster_qnmr Approach B: Quantitative NMR (qNMR) MB_Start Purity = 100% - Σ Impurities HPLC Organic Impurities (HPLC-UV) MB_Start->HPLC GC Residual Solvents (GC-HS) MB_Start->GC KF Water Content (Karl Fischer) MB_Start->KF TGA Inorganic Content (Residue on Ignition) MB_Start->TGA qNMR_Start Direct Assay vs. Certified Standard Analyte Candidate Material (Known Mass) qNMR_Start->Analyte CRM Certified Reference Material (Known Purity & Mass) qNMR_Start->CRM Integration Compare Signal Integrals Analyte->Integration CRM->Integration

Caption: Comparison of Mass Balance and qNMR for purity assignment.

Approach A: Mass Balance This traditional method defines purity by subtracting the sum of all identified impurities from 100%.[9] It requires multiple independent tests:

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying structurally related organic impurities. Gas Chromatography (GC) can also be used, especially for more volatile compounds.[10][11]

  • Residual Solvents: Headspace Gas Chromatography (GC-HS) is used to quantify any volatile organic solvents remaining from the synthesis and purification process.

  • Water Content: Karl Fischer (KF) titration is the gold standard for specific and accurate water determination.

  • Non-Volatile/Inorganic Impurities: Thermogravimetric Analysis (TGA) measures weight loss upon heating to determine volatile content and can provide the "residue on ignition," indicating the amount of inorganic material.[12][13][14]

Approach B: Quantitative NMR (qNMR) qNMR has emerged as a powerful primary ratio method for purity assessment.[15][16] It allows for direct measurement of the analyte's purity against a certified internal standard of known purity.[9][17] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9][16] By accurately weighing both the candidate material and a certified reference material (CRM) into the same NMR tube, the purity can be calculated directly from the resulting spectrum.[17]

Experimental Protocols & Comparative Data

The following protocols are provided as robust starting points for the validation of a new batch of 4-(4-chlorophenoxy)-2-chloro phenyl ethanone intended for use as a reference standard.

Protocol: Chromatographic Purity by HPLC-UV
  • Objective: To separate and quantify related organic impurities.

  • Methodology:

    • System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from 30% B to 95% B is typically effective for compounds of this nature.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the standard into a 10 mL volumetric flask and dissolve in Acetonitrile.

    • Quantification: Use area percent normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.

Table 3: Example HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: H₂O + 0.1% H₃PO₄; B: ACN
Gradient 0-20 min, 30-95% B; 20-25 min, 95% B
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection 254 nm
Protocol: Purity by ¹H-qNMR
  • Objective: To determine the purity of the candidate material directly against a certified reference material.

  • Methodology:

    • System: NMR Spectrometer (≥400 MHz recommended).

    • Certified Internal Standard: Select a CRM with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are common choices.

    • Sample Preparation:

      • Accurately weigh ~15 mg of the candidate material into a vial.

      • Accurately weigh ~10 mg of the certified internal standard into the same vial.

      • Dissolve both materials in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition Parameters:

      • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A value of 30-60 seconds is common.

      • Use a calibrated 90° pulse.

      • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

    • Data Processing:

      • Apply identical phasing and baseline correction to the entire spectrum.

      • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculation: The purity is calculated using the formula that relates the integrals, molecular weights, masses, and number of protons for both the analyte and the standard.[16]

Comparative Data Analysis

Below is a hypothetical comparison of results for a candidate reference standard ("CRS-001") against a primary, highly-purified standard ("PS-01").

Table 4: Example Purity Assessment via Mass Balance for CRS-001

TestResult (% w/w)Method
Chromatographic Purity 99.75% (Area %)HPLC-UV
Water Content 0.08%Karl Fischer
Residual Solvents 0.03%GC-HS
Inorganic Content <0.01%TGA
Total Impurities 0.12% Summation
Assigned Purity 99.88% 100% - Total Impurities

Table 5: Example Purity Assessment via ¹H-qNMR for CRS-001

ParameterAnalyte (CRS-001)Internal Standard (Maleic Acid)
Mass (mg) 15.25410.082
Molecular Weight ( g/mol ) 297.13116.07
Number of Protons (N) 2 (e.g., a specific doublet)2 (olefinic protons)
Integral (I) 5.425.95
Purity of Standard To be determined99.95%
Calculated Purity (P) 99.85% N/A

Table 6: Final Comparison of Assigned Purity Values

MethodAssigned Purity (% w/w)Key AdvantagesKey Considerations
Mass Balance 99.88%Comprehensive impurity profile.Assumes all impurities are detected and have a response factor of 1.0 in HPLC.[17]
Quantitative NMR 99.85%Direct, primary method; independent of chromatographic response factors.[15]Requires a suitable certified standard; sensitive to weighing accuracy and NMR parameters.[16]

The strong agreement between the two orthogonal methods (99.88% vs. 99.85%) provides a high degree of confidence in assigning a final purity value of 99.8-99.9% to the reference standard CRS-001.

Conclusion and Best Practices

The validation of a reference standard for 4-(4-chlorophenoxy)-2-chloro phenyl ethanone demands a meticulous, multi-faceted approach. This guide demonstrates that relying on a single analytical technique is insufficient for establishing the high level of trust required for a reference material.

Key Takeaways for Researchers:

  • Embrace Orthogonality: The cornerstone of robust validation is the use of multiple, independent analytical techniques. The close agreement between a mass balance approach and a direct qNMR assay provides the highest level of scientific assurance.

  • Unambiguous Identification is Non-Negotiable: A full suite of spectroscopic data (NMR, MS, FTIR) is required to unequivocally confirm the identity of the standard before any quantitative work is performed.

  • Understand Your Impurities: The mass balance approach provides a detailed profile of organic, volatile, and inorganic impurities, which is valuable for process understanding and quality control.

  • Leverage qNMR as a Primary Method: When feasible, qNMR offers a powerful, direct, and often faster route to purity assignment that is not subject to the same assumptions as chromatographic methods.[9][15]

By implementing the comparative strategies outlined in this guide, scientists and drug development professionals can establish highly reliable, well-characterized reference standards that ensure the accuracy and integrity of their analytical data, ultimately supporting regulatory compliance and product quality.[5]

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Certified reference materials for quantitative NMR. (2023). Separation Science. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Mirante. [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026). ResolveMass Laboratories Inc. [Link]

  • Thermal analysis methods for pharmacopoeial materials. (1989). PubMed. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025). Montrium. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024). Ideagen. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025). IntuitionLabs. [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • The complete guide to the ICH Q7 guidelines. (2025). Qualio. [Link]

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (2021). Patsnap. [Link]

  • Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. SpringerLink. [Link]

  • SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Agilent. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone CAS: 119446-68-3 (Primary isomer/Difenoconazole intermediate)

Part 1: Executive Safety Assessment

To: Laboratory Operations & Safety Management From: Senior Application Scientist, Chemical Safety Division Subject: Operational Handling of Chlorinated Diphenyl Ether Intermediates

The Hazard Profile: Handling 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone requires a defensive posture against two specific vectors: dermal sensitization and cumulative hepatic toxicity . As a lipophilic chlorinated aromatic (LogPow ~4.5), this compound readily partitions into biological membranes.

Unlike simple inorganic acids where the burn is immediate, the danger here is insidious. The compound is a Category 1 Skin Sensitizer (H317) and is Suspected of Causing Cancer (H351) . Standard latex gloves offer negligible protection against this class of lipophilic organics. Your safety protocol must prioritize total dermal isolation and dust containment .

Immediate Hazard Flags:

  • H317: May cause an allergic skin reaction (Sensitization).[1]

  • H351: Suspected of causing cancer.[2][3][4]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

  • H373: May cause damage to organs (Liver) through prolonged exposure.[2][4]

Part 2: PPE Technical Specifications

The following matrix dictates the minimum protection standards. These are not suggestions; they are barrier requirements based on the chemical's permeation properties.

Table 1: PPE Specification Matrix
Protection ZoneEquipment StandardTechnical Rationale
Hand (Primary) Nitrile (Double-Gloved) Outer: ≥ 5 milInner: ≥ 4 milLipophilicity: The chlorophenoxy moiety penetrates latex instantly. Double nitrile provides a "breakthrough buffer" of >480 mins for solids.
Hand (Solvent Work) Laminate (Silver Shield/4H) If dissolved in carriers like DCM or DMSO, nitrile degrades. Laminate liners are required to prevent the "Trojan Horse" effect of solvent-assisted absorption.
Respiratory P100 / HEPA Filter (Powered Air Purifying Respirator preferred for >100g)Carcinogenicity (H351): N95 is insufficient for long-term handling of suspected carcinogens. High-efficiency filtration is mandatory for powders.
Ocular Indirect Vent Goggles Safety glasses are inadequate. The "ethanone" group suggests lachrymatory potential; dust entry causes severe mechanical and chemical irritation (H319).
Body Tyvek® 400 (or equiv.) Disposable Lab Coat with CuffsCotton absorbs and holds the chemical against the skin. Non-woven polyethylene (Tyvek) sheds dust and prevents accumulation.

Part 3: Operational Workflows & Logic

Workflow 1: Safe Handling Decision Logic

This logic gate ensures researchers select the correct containment strategy based on the physical state of the material.

PPE_Decision_Logic Start Start: Material Handling State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Mother Liquor State_Check->Solution Weighing Weighing Operation Solid->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check Static_Risk Risk: Static-Induced Aerosol Weighing->Static_Risk Control_Solid Control: Static Gun + Balance Enclosure/Fume Hood Static_Risk->Control_Solid Aggressive Aggressive (DCM, THF) Solvent_Check->Aggressive Standard Standard (MeOH, Water) Solvent_Check->Standard Glove_Select REQ: Laminate Gloves (Silver Shield) Aggressive->Glove_Select Glove_Std REQ: Double Nitrile (5mil) Standard->Glove_Std

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the specific requirement for laminate gloves when handling aggressive solvents to prevent permeation.

Protocol: Solids Weighing & Transfer

Objective: Transfer solid 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone without generating inhalable dust.

  • Engineering Control Setup:

    • Operate only inside a certified chemical fume hood or powder weighing enclosure.

    • Airflow Check: Verify face velocity is 0.3–0.5 m/s. Turbulence scatters light powders.

  • Static Neutralization (Critical Step):

    • Chlorinated aromatic powders are prone to static charging. They will "jump" from the spatula.

    • Action: Use an ionizing bar or anti-static gun on the vessel before opening.

  • Transfer Technique:

    • Do not dump.[6][7] Use a chemically resistant spatula (PTFE coated).

    • Place the receiving vessel (tare) as close to the source container as possible to minimize travel distance.

  • Decontamination:

    • Wipe the exterior of the closed container with a solvent-dampened Kimwipe (Acetone or Ethanol) inside the hood before returning to storage. Dispose of the wipe as hazardous solid waste.

Part 4: Emergency Response & Disposal

Workflow 2: Spill Response Algorithm

Immediate actions to take in the event of containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<10g) Assess->Minor_Solid Major_Sol Solution / Major Spill Assess->Major_Sol Action_Dry Wet Wipe Method (Do NOT Sweep) Minor_Solid->Action_Dry Prevent Dust Action_Absorb Absorb with Vermiculite or Sand Major_Sol->Action_Absorb Contain Liquid Waste Seal in HazWaste Drum Label: 'Toxic/Sensitizer' Action_Dry->Waste Action_Absorb->Waste

Figure 2: Spill response workflow emphasizing the prohibition of dry sweeping to prevent aerosolization of the sensitizing dust.

Disposal Protocols:

  • Waste Classification: Halogenated Organic Waste.

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing is mandatory .

    • Why? Low-temperature burning of chlorinated aromatics can generate dioxins/furans.

  • Aquatic Protection: Under NO circumstances should this material enter drains.[5] It is classified H410 (Very toxic to aquatic life) .[1][2][3][4][5] All wash water must be collected and treated as hazardous waste.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS 119446-68-3). Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone.[1][8][9][10] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.